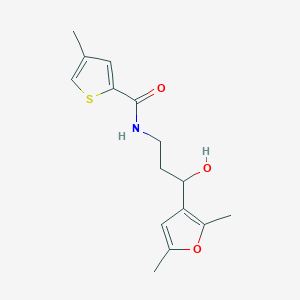

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis

The molecular structure of similar compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis

A series of some new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl) -2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 61-63°C. It is soluble in solvents such as chloroform, acetone, and methanol. The compound has a molecular weight of 245.36 g/mol and a molecular formula of C14H23NO2.Scientific Research Applications

1. Radiosensitizers and Bioreductively Activated Cytotoxins

A study by Threadgill et al. (1991) discusses the synthesis of a series of nitrothiophenes, which are structurally related to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide. These compounds were evaluated for their potential as radiosensitizers of hypoxic mammalian cells and as selective cytotoxins activated by bioreduction. Such compounds, including derivatives of thiophene carboxamides, show promise in enhancing radiotherapy's effectiveness and targeting cancer cells more precisely (Threadgill et al., 1991).

2. Radioligands for Peripheral Benzodiazepine Receptors

Matarrese et al. (2001) focused on quinoline-2-carboxamide derivatives, similar in structure to the compound , for potential use as radioligands. These compounds were evaluated for visualizing peripheral benzodiazepine receptors using positron emission tomography (PET). Such studies are crucial for neuroscientific research and can aid in the diagnosis and treatment of neurological disorders (Matarrese et al., 2001).

3. Polyamide Synthesis for Materials Science

Hsiao et al. (1999) explored the synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups. The study involved the use of N,N-dimethylformamide (DMF), a compound structurally related to this compound. These polyamides demonstrated high molecular weight, good solubility in polar aprotic solvents, and excellent thermal stability, making them suitable for various industrial applications (Hsiao et al., 1999).

4. Thermoresponsive Polymers for Drug Delivery

Convertine et al. (2004) reported on the controlled room-temperature polymerization of N-isopropylacrylamide (NIPAM), a compound related in application to the compound of interest. The resulting poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery applications. Such polymers can respond to temperature changes, making them useful in controlled drug release (Convertine et al., 2004).

5. Antiviral Agents

Srivastava et al. (1977) synthesized thiazole C-nucleosides, which are structurally related to the compound , and evaluated their antiviral activity. The study explored the potential of these compounds as antiviral agents, highlighting the importance of such compounds in the development of new therapies for viral infections (Srivastava et al., 1977).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide are currently unknown.

Mode of Action

. The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a new compound, its interactions with various biochemical pathways are still being studied .

Pharmacokinetics

Research is ongoing to determine how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

Current research is focused on understanding these effects to determine the potential therapeutic applications of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets . .

properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-9-6-14(20-8-9)15(18)16-5-4-13(17)12-7-10(2)19-11(12)3/h6-8,13,17H,4-5H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKYBAKLPFJMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=CS2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid](/img/structure/B2782202.png)

![N-(3-acetylphenyl)-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2782208.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2782209.png)

![2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide](/img/structure/B2782211.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2782212.png)

![1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2782219.png)

![(Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2782220.png)

![2-(benzylsulfanyl)-N~8~,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)

![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2782222.png)